Cas no 76910-10-6 (ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride)
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride
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- MDL: MFCD31617613
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB548893-250 mg |
Ethyl 1-amino-3-cyclopentenecarboxylate hydrochloride; . |
76910-10-6 | 250MG |
€373.40 | 2023-04-13 | ||
| abcr | AB548893-1 g |
Ethyl 1-amino-3-cyclopentenecarboxylate hydrochloride; . |
76910-10-6 | 1g |
€854.80 | 2023-04-13 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19025-250mg |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | 97% | 250mg |
¥2539.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19025-5g |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | 97% | 5g |
¥18379.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19025-1g |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | 97% | 1g |
¥6309.0 | 2023-09-05 | |
| eNovation Chemicals LLC | D697092-0.25g |
Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride |
76910-10-6 | 97% | 0.25g |
$215 | 2024-07-20 | |
| eNovation Chemicals LLC | D697092-1g |
Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride |
76910-10-6 | 97% | 1g |
$545 | 2024-07-20 | |
| eNovation Chemicals LLC | D697092-5g |
Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride |
76910-10-6 | 97% | 5g |
$1650 | 2024-07-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R087909-0.25g |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | ≥97% | 0.25g |
¥3380 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R087909-1g |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | ≥97% | 1g |
¥8400 | 2023-09-07 |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride Suppliers
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride
Comprehensive Overview of Ethyl 1-Aminocyclopent-3-ene-1-carboxylate Hydrochloride (CAS No. 76910-10-6)
Ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride (CAS No. 76910-10-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and synthetic chemistry research. This compound, characterized by its unique cyclopentene ring and ester-functionalized amine group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure combines a cyclopentene backbone with an ethyl carboxylate moiety, making it a valuable building block for drug discovery and material science applications.
In recent years, the demand for high-purity intermediates like ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride has surged, driven by advancements in small-molecule therapeutics and peptide mimetics. Researchers frequently search for terms such as "CAS 76910-10-6 supplier," "cyclopentene derivatives in drug design," and "amine-protected carboxylates," reflecting its relevance in modern synthetic workflows. The compound's hydrochloride salt form enhances stability and solubility, addressing common challenges in handling reactive intermediates.
The synthesis of ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride typically involves Michael addition or cyclization reactions, with optimization focused on yield and enantioselectivity. Its cyclopentene ring offers conformational rigidity, a feature exploited in designing kinase inhibitors and GPCR-targeted compounds. Notably, the compound's carboxylate ester group allows for further functionalization, aligning with trends in prodrug development and bioconjugation strategies.
From an industrial perspective, 76910-10-6 is often discussed alongside green chemistry principles, as researchers explore solvent-free or catalytic routes to minimize waste. Questions like "How to purify ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride?" or "Applications of cyclopentene amines in agrochemicals" highlight its cross-disciplinary utility. Analytical methods such as HPLC and NMR are critical for quality control, ensuring compliance with pharmaceutical-grade standards.
In conclusion, ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride (CAS No. 76910-10-6) exemplifies the intersection of synthetic innovation and applied research. Its structural features and adaptability position it as a key player in addressing challenges in medicinal chemistry and material engineering, while ongoing studies continue to expand its potential applications.
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